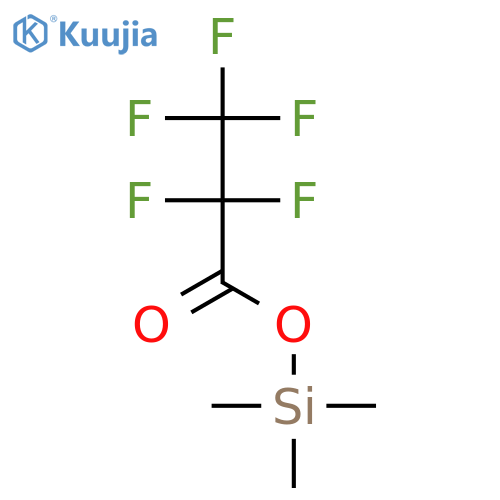Cas no 24930-02-7 (Trimethylsilyl 2,2,3,3,3-Pentafluoropropanoate)

24930-02-7 structure
商品名:Trimethylsilyl 2,2,3,3,3-Pentafluoropropanoate
CAS番号:24930-02-7
MF:C6H9F5O2Si
メガワット:236.211980581284
MDL:MFCD16620599
CID:1420344
PubChem ID:12452932
Trimethylsilyl 2,2,3,3,3-Pentafluoropropanoate 化学的及び物理的性質
名前と識別子
-
- trimethylsilyl pentafluoropropanoate
- LogP
- 24930-02-7
- trimethylsilyl 2,2,3,3,3-pentafluoropropanoate
- CF3CF2CO2SiMe3
- MFCD16620599
- SCHEMBL8613302
- AKOS025212732
- DTXSID901045672
- Trimethylsilylpentafluoropropionate
- Trimethylsilyl pentafluoropropionate
- Perfluoropropionic acid, TMS derivative
- Trimethylsilyl pentafluoropropionate 97%
- Trimethylsilyl perfluoropropanoate
- Trimethylsilyl 2,2,3,3,3-Pentafluoropropanoate
-
- MDL: MFCD16620599
- インチ: InChI=1S/C6H9F5O2Si/c1-14(2,3)13-4(12)5(7,8)6(9,10)11/h1-3H3
- InChIKey: ISUNIRMVMASACA-UHFFFAOYSA-N
- ほほえんだ: C[Si](C)(C)OC(=O)C(C(F)(F)F)(F)F
計算された属性
- せいみつぶんしりょう: 236.02917
- どういたいしつりょう: 236.02919687g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- PSA: 26.3
Trimethylsilyl 2,2,3,3,3-Pentafluoropropanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T900793-5g |
Trimethylsilyl 2,2,3,3,3-Pentafluoropropanoate |
24930-02-7 | 5g |
$ 185.00 | 2022-06-02 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-506753-25 g |
Trimethylsilyl pentafluoropropionate, |
24930-02-7 | 25g |
¥1,670.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-506753-25g |
Trimethylsilyl pentafluoropropionate, |
24930-02-7 | 25g |
¥1670.00 | 2023-09-05 | ||
| Ambeed | A724432-25g |
Trimethylsilyl pentafluoropropionate |
24930-02-7 | 97% | 25g |
$240.0 | 2024-07-28 | |
| TRC | T900793-500mg |
Trimethylsilyl 2,2,3,3,3-Pentafluoropropanoate |
24930-02-7 | 500mg |
$ 50.00 | 2022-06-02 | ||
| abcr | AB359774-25 g |
Trimethylsilyl pentafluoropropanoate; . |
24930-02-7 | 25g |
€182.40 | 2023-04-26 | ||
| Apollo Scientific | PC408180-50g |
Trimethylsilyl pentafluoropropionate |
24930-02-7 | 97% | 50g |
£310.00 | 2024-07-19 | |
| abcr | AB359774-25g |
Trimethylsilyl pentafluoropropanoate; . |
24930-02-7 | 25g |
€364.00 | 2025-02-16 | ||
| Apollo Scientific | PC408180-25g |
Trimethylsilyl pentafluoropropionate |
24930-02-7 | 97% | 25g |
£80.00 | 2023-08-31 | |
| TRC | T900793-1g |
Trimethylsilyl 2,2,3,3,3-Pentafluoropropanoate |
24930-02-7 | 1g |
$ 65.00 | 2022-06-02 |
Trimethylsilyl 2,2,3,3,3-Pentafluoropropanoate 関連文献
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
3. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
24930-02-7 (Trimethylsilyl 2,2,3,3,3-Pentafluoropropanoate) 関連製品
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
推奨される供給者
Amadis Chemical Company Limited
(CAS:24930-02-7)Trimethylsilyl 2,2,3,3,3-Pentafluoropropanoate

清らかである:99%
はかる:25g
価格 ($):216.0